LogP Differentiation vs. Des-Pyridinyl Analog (CAS 886506-15-6) Drives CNS Permeability Potential
The target compound's calculated LogP of 3.99 exceeds that of its des-pyridinyl analog 1-(4-fluorobenzoyl)-4,4'-bipiperidine (CAS 886506-15-6, calculated LogP ~2.8) by approximately 1.2 log units [1]. This increase in lipophilicity moves the compound into the optimal CNS drug-like space (LogP 3–5) for blood-brain barrier penetration, while the analog falls below the commonly accepted CNS threshold [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | cLogP 3.99 (ChemSrc calculation) |
| Comparator Or Baseline | 1-(4-Fluorobenzoyl)-4,4'-bipiperidine (CAS 886506-15-6): cLogP ~2.8 (PubChem XLogP3) |
| Quantified Difference | ΔLogP ≈ +1.2 log units |
| Conditions | Computational prediction using atom-based method (ChemSrc) vs. PubChem XLogP3 algorithm; both validated for neutral bipiperidine scaffolds. |
Why This Matters
A LogP differential of >1 unit directly impacts the compound's predicted passive membrane permeability and CNS distribution, making the pyridin-2-yl-substituted compound preferable for neurological target programs where the simpler analog would require additional structural modification to achieve adequate brain exposure.
- [1] PubChem. 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. CID 53425288; XLogP3 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/53425288 (accessed 2026-05-10). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. (Optimal CNS LogP range 3–5; LogP <3 associated with poor BBB penetration for neutral compounds.) View Source
